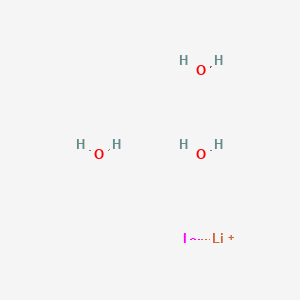

Lithium iodide trihydrate

Overview

Description

Lithium iodide trihydrate (LiI.3H2O) is a compound of lithium and iodine . It is a white crystalline solid that can participate in various hydrates . When exposed to air, it becomes yellow in color, due to the oxidation of iodide to iodine .

Synthesis Analysis

One way to make lithium iodide is to react the hydroxide with hydroiodic acid . Another method is by combining lithium sulfide and strontium iodide .Molecular Structure Analysis

The molecular formula of this compound is LiI.3H2O . The lithium cation is coordinated octahedrally . It crystallizes in the NaCl motif .Chemical Reactions Analysis

Lithium iodide is used as a reagent for ester cleavage and decarboxylation; C-C bond forming reactions; used as a source of nucleophilic iodide; used as a mild Lewis acid; epoxide opening; used as an additive for organometallic-mediated transformations .Physical and Chemical Properties Analysis

This compound is a white crystalline solid . It has a density of 3480 kg/m^3 . It is soluble in water, ethanol, and acetone .Scientific Research Applications

Lithium-Sulfur Batteries

Lithium Iodide (LiI) has been identified as a promising electrolyte additive for lithium-sulfur batteries. It is known to enhance cell cycle stability by inducing the formation of Li-ion-permeable protective coatings on electrodes. This prevents polysulfide dissolution on the cathode and its reduction on the anode, thereby decreasing cell overpotential and voltage hysteresis (Wu et al., 2015).

Lithium-Oxygen Batteries

LiI plays a crucial role in the chemistry and performance of lithium-oxygen batteries. It acts as a redox mediator, reducing charging overpotential and influencing reaction product chemistry. Specifically, it promotes the formation of LiOOH·H2O, LiOH·H2O, and LiOH in the presence of water, which are crucial factors in the battery's performance (Tulodziecki et al., 2017).

Lithium-Iodine Hybrid Redox Battery

Li-I2 cells, using the triiodide/iodide (I3(-)/I(-)) redox couple in an aqueous cathode, present high energy densities. These cells are a promising candidate for environmentally benign and reusable portable batteries, showing potential for cost-effective and high-performance energy storage (Zhao et al., 2014).

Dye-Sensitized Solar Cells

LiI is utilized in dye-sensitized solar cells (DSCs) to modulate the energy alignment at interfaces, controlling multichannel charge-transfer dynamics. By optimizing LiI content in electrolytes, it has been shown to enhance the efficiency of DSCs, impacting their current density-voltage characteristics and photocurrent action spectra (Bai et al., 2011).

Lithium-Iodine Flow Battery

A cathode-flow lithium-iodine (Li–I) battery operating by the triiodide/iodide (I3−/I−) redox couple in aqueous solution offers high energy and power densities. This battery achieves high storage capacity and excellent cyclic performance, making it a significant advancement in battery technology (Zhao & Byon, 2013).

Neutron Detection

Lithium iodide (LiI) crystal is a vital material in neutron detection. It is used in LiI scintillators where its irradiation defects, such as vacancy, antisite atom, and transmutation elements, impact the detection performance. These defects can improve the neutron detection efficiency of LiI scintillators, except for helium point defects (Zhang et al., 2021).

Ionic Conductivity in Electrolytes

LiI-based electrolytes are evaluated for use in thermal batteries. Their ionic conductivity, compared to classical electrolytes, shows that some all-lithium iodide-based electrolytes are suitable for thermal battery applications, indicating their potential for energy storage technologies (Masset et al., 2006).

Lithium-Iodine Battery

LiI confined within meso-micro porous carbon polyhedrons (LiI@MCP) as a cathode for Li-I2 batteries has been explored. This combination displays high reversible capacity, good rate abilities, and superior long cycling life, opening new avenues for the use of LiI as a cathode in high-performance batteries (Wu et al., 2018).

Safety and Hazards

Future Directions

Lithium iodide has been used as a solid-state electrolyte for high-temperature batteries and is the standard electrolyte in artificial pacemakers due to the long cycle life it enables . It is also used as a phosphor for neutron detection . Future research directions include reclaiming inactive lithium for prolonging the lifespan of practical lithium metal batteries .

Mechanism of Action

Target of Action

Lithium iodide trihydrate (LiI·3H2O) is a compound of lithium and iodineIt has been used in various applications due to its chemical properties .

Mode of Action

This compound interacts with its environment through its constituent ions, lithium (Li+) and iodide (I-). When exposed to air, it becomes yellow in color due to the oxidation of iodide to iodine . In organic synthesis, LiI is useful for cleaving C-O bonds .

Biochemical Pathways

Lithium iodide doesn’t directly participate in any known biochemical pathways. For example, it’s used as a solid-state electrolyte for high-temperature batteries and artificial pacemakers . It’s also used in the electrolyte of dye-sensitized solar cells .

Result of Action

The result of lithium iodide’s action depends on its application. For instance, in high-temperature batteries and artificial pacemakers, it acts as a solid-state electrolyte, enabling a long cycle life . In organic synthesis, it can cleave C-O bonds, converting methyl esters to carboxylic acids .

Action Environment

The action of lithium iodide can be influenced by environmental factors. For example, when exposed to air, it becomes yellow due to the oxidation of iodide to iodine . Its solubility varies with the solvent used, being highly soluble in water and other polar solvents .

Biochemical Analysis

Biochemical Properties

Lithium Iodide Trihydrate plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins. For instance, in the context of lithium thiophosphate electrolytes, Lithium Iodide has been observed to play a protective role at the interface, enabling improved lithium cycling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been observed to have binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are critical considerations in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could potentially influence its activity

Properties

IUPAC Name |

lithium;iodide;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li.3H2O/h1H;;3*1H2/q;+1;;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXWTWTZJKLUKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.O.O.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6ILiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635630 | |

| Record name | Lithium iodide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7790-22-9 | |

| Record name | Lithium iodide trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide--water (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LITHIUM IODIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS8215OJNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

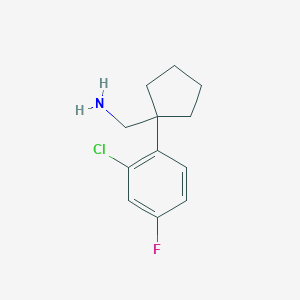

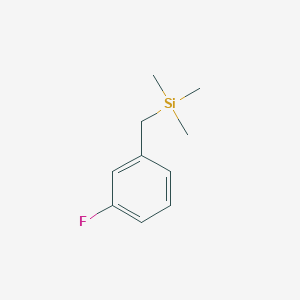

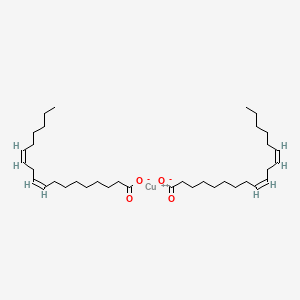

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

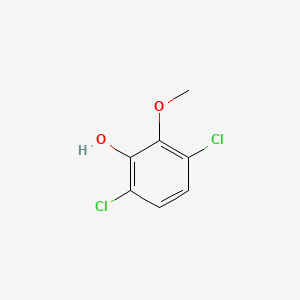

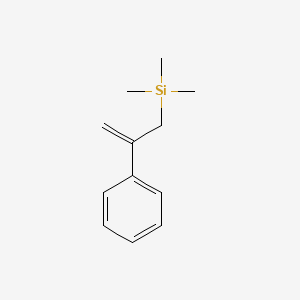

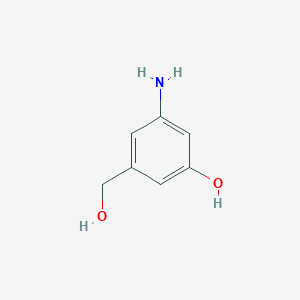

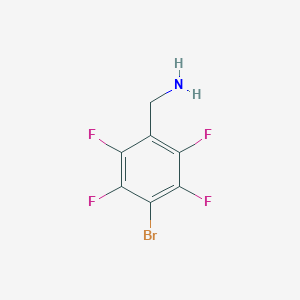

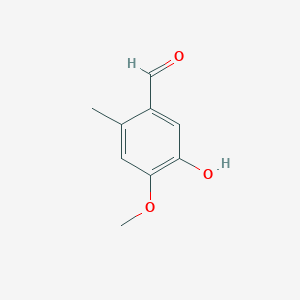

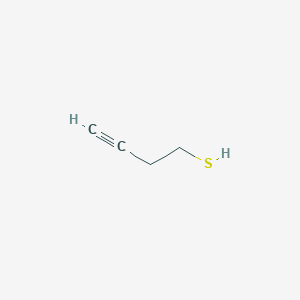

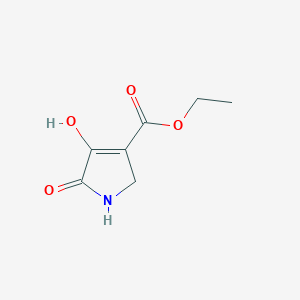

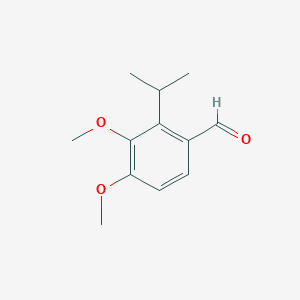

Feasible Synthetic Routes

Q1: What are the main applications of lithium iodide trihydrate?

A1: this compound serves as a precursor for producing high-purity anhydrous lithium iodide, a crucial component in various electrochemical applications like batteries. Additionally, it plays a role in synthesizing specific organic compounds. For instance, it facilitates the high-yield reduction of 2-O-trifluoromethanesulfonate esters of α-hydroxylactones to their corresponding 2-deoxylactones [, ].

Q2: How does the presence of silica impact the conductivity of this compound?

A2: Studies have demonstrated that incorporating silica into this compound can significantly enhance its ionic conductivity. This effect is observed in materials with compositions near both the trihydrate and monohydrate forms. The conductivity increase is attributed to the formation of dispersed-phase solids within the LiI-H2O-SiO2 system [].

Q3: Are there alternative materials to this compound in its applications?

A3: While this compound serves as a precursor to anhydrous lithium iodide, which is valuable in battery technologies, exploring alternative lithium salts for similar applications is an active research area. These alternatives could offer advantages in terms of cost, performance, or environmental impact [].

Q4: What are the challenges in preparing high-purity anhydrous lithium iodide from this compound?

A5: One challenge lies in achieving a product with extremely low water content, as required for battery-grade anhydrous lithium iodide. Methods often involve multiple drying steps, including pre-drying and vacuum drying, to meet these stringent purity standards [].

Q5: How is lithium sulfate monohydrate waste generated during this compound production utilized?

A6: Interestingly, lithium sulfate monohydrate, a byproduct of this compound synthesis, can be repurposed to produce high-purity anhydrous lithium sulfate. This approach offers a sustainable solution for waste management and reduces reliance on virgin materials [].

Q6: Have there been theoretical studies on the crystallization of this compound?

A7: Yes, statistical mechanical theories combined with molecular modeling have been employed to understand the crystallization of this compound from aqueous solutions. These studies provide insights into the thermodynamic factors governing its formation and stability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.